molecular formula C11H13BrN4O2 B2621213 methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate CAS No. 1338077-74-9

methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate

Cat. No. B2621213
CAS RN: 1338077-74-9
M. Wt: 313.155
InChI Key: KZOOIYBKMIMEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate, also known as Methyl BTMPC, is a chemical compound that belongs to the class of bipyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9. The antifungal activity of methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC may be attributed to its ability to disrupt fungal cell membrane integrity. The antibacterial activity of methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC may be due to its ability to inhibit bacterial cell wall synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC have been studied in vitro and in vivo. In a study conducted by Liu et al., methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC was found to induce apoptosis in human cancer cells by activating caspase-3 and caspase-9. The compound was also found to inhibit the growth of Candida albicans and Aspergillus fumigatus by disrupting fungal cell membrane integrity. In another study, methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli by inhibiting bacterial cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC is its broad-spectrum activity against cancer cells, fungi, and bacteria. The compound is also relatively easy to synthesize, making it a useful tool for medicinal chemistry research. However, one of the limitations of methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC is its relatively low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for research on methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC. One possible direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to explore the structure-activity relationship of methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC and its derivatives to identify more potent and selective compounds. Additionally, the development of novel synthetic methods for methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC and its derivatives may lead to improved yields and scalability for large-scale production.

Synthesis Methods

The synthesis of methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-bromo-1,3-dimethyl-1H-pyrazole in the presence of a base. The final step involves the reaction of the resulting intermediate with methyl iodide to yield methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC.

Scientific Research Applications

Methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. In a study conducted by Liu et al., methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC was found to inhibit the proliferation of human cancer cells by inducing apoptosis. The compound was also found to have potent antifungal activity against Candida albicans and Aspergillus fumigatus. In another study, methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate BTMPC was shown to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

methyl 4-bromo-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2/c1-5-7(6(2)16(3)15-5)9-8(12)10(14-13-9)11(17)18-4/h1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOOIYBKMIMEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate

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